4-Amino-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one hydrochloride is a chemical compound that has been subject to extensive scientific research due to its potential applications in various fields. It is a heterocyclic compound that belongs to the class of isoquinolines and is commonly abbreviated as 4-AMI.
Wissenschaftliche Forschungsanwendungen
Anticancer Agents
The tetrahydroisoquinoline moiety is prominently featured in biologically active molecules, showcasing significant potential in pharmaceutical applications, particularly in anticancer drug development. Research supported by the NIH has led to the synthesis of analogs with the tetrahydroisoquinoline core, demonstrating potent cytotoxic activities against various cancer cell lines. This makes derivatives of tetrahydroisoquinoline, such as 4-Amino-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one hydrochloride, promising candidates for novel and safer anticancer drugs (Redda, Gangapuram, & Ardley, 2010).
Local Anesthetic Activity
Another critical application area is the development of local anesthetics. A study involving the synthesis of 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives demonstrated high local anesthetic activity in rabbit eyes. These compounds outperformed lidocaine in terms of the duration of complete anesthesia, indicating that tetrahydroisoquinoline derivatives could be viable as local anesthetic agents with potentially lower toxicity and higher efficacy (Azamatov et al., 2023).
Neuroprotective Effects
Research on 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), closely related to the chemical structure of interest, has shown neuroprotective effects against various neurotoxins in cultured rat mesencephalic neurons. This suggests the potential for derivatives of tetrahydroisoquinoline to serve as lead compounds in developing treatments for neurodegenerative diseases like Parkinson's disease (Kotake et al., 2005).
Synthetic Efficiency
Efficient synthesis methods for tetrahydroisoquinoline derivatives have been explored to improve the availability of these compounds for research and development. One method involves solvent-free conditions to prepare a series of derivatives, highlighting an eco-friendly and efficient approach to accessing these compounds for further pharmaceutical evaluation (Rong et al., 2009).
Eigenschaften
IUPAC Name |
4-amino-2-methyl-1,4-dihydroisoquinolin-3-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O.ClH/c1-12-6-7-4-2-3-5-8(7)9(11)10(12)13;/h2-5,9H,6,11H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHYQPHQWJRYJSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2=CC=CC=C2C(C1=O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2031259-11-5 |
Source
|
Record name | 4-amino-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.